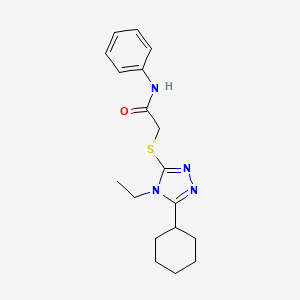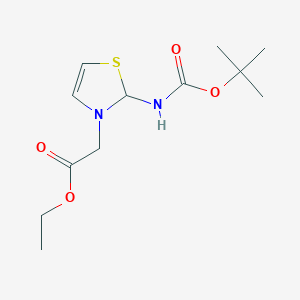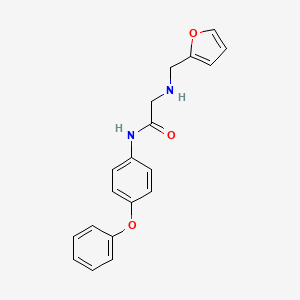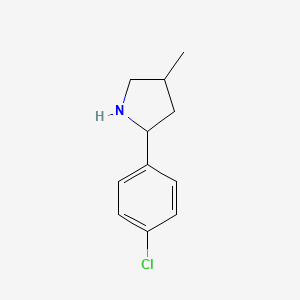
Ethyl 3-(5-phenylfuran-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-phenylfuran-2-yl)acrylate is a heterocyclic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This compound features a furan ring substituted with a phenyl group and an ethyl acrylate moiety. It is primarily used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-phenylfuran-2-yl)acrylate typically involves the reaction of 5-phenylfuran-2-carbaldehyde with ethyl acrylate in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds via a Knoevenagel condensation, forming the desired product with good yields.
Industrial Production Methods
The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(5-phenylfuran-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Saturated esters.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-(5-phenylfuran-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins
Mécanisme D'action
The mechanism of action of ethyl 3-(5-phenylfuran-2-yl)acrylate is primarily related to its ability to interact with biological targets through its furan and phenyl moieties. These interactions can modulate various molecular pathways, leading to potential therapeutic effects. For example, the compound may inhibit specific enzymes or receptors involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-benzoyl-5-phenylfuran-2-yl)coumarins: These compounds share the furan ring structure but have additional coumarin moieties, which may enhance their biological activity.
3-(2-furyl)acrylic acids: These compounds are structurally similar but contain a carboxylic acid group instead of an ester, affecting their reactivity and applications.
Uniqueness
Ethyl 3-(5-phenylfuran-2-yl)acrylate is unique due to its specific combination of a furan ring, phenyl group, and ethyl acrylate moiety. This structure provides a versatile platform for further chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
ethyl (E)-3-(5-phenylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14O3/c1-2-17-15(16)11-9-13-8-10-14(18-13)12-6-4-3-5-7-12/h3-11H,2H2,1H3/b11-9+ |
Clé InChI |
VEHYQQRSTFRELZ-PKNBQFBNSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B15053544.png)
![1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride](/img/structure/B15053557.png)
![1H-Pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15053569.png)
![6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B15053570.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B15053574.png)
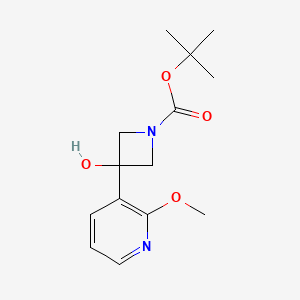

![N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B15053599.png)
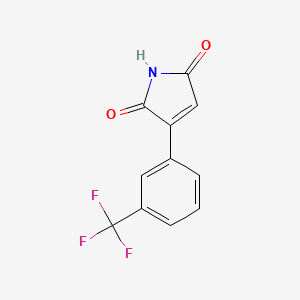
![1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15053610.png)
